molecular formula C25H33N6O9P B612247 (E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate CAS No. 379270-38-9

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

Cat. No.: B612247
CAS No.: 379270-38-9
M. Wt: 592.5 g/mol
InChI Key: MEJAFWXKUKMUIR-UHFFFAOYSA-N
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Description

Historical Development and Structural Identity

Development Timeline

  • Early 1990s : ProTide technology conceptualized by Chris McGuigan to address poor membrane permeability of nucleoside analogs.
  • 2001 : Tenofovir disoproxil fumarate (TDF) introduced as the first tenofovir prodrug.
  • 2015 : FDA approval of tenofovir alafenamide (TAF) as a second-generation prodrug with improved safety.

Structural Features

Component Description
Phosphonamidate Core Phosphorus atom bonded to phenoxy, alanine ester, and tenofovir moiety.
Chiral Centers Three stereocenters: (2R)-propan-2-yl, (S)-alanine, and (S)-phosphorus.
Fumarate Salt (E)-but-2-enedioate in 2:1 molar ratio with the alafenamide component.

Nomenclature and IUPAC Designation

IUPAC Name
(2E)-but-2-enedioic acid; propan-2-yl (2S)-2-{[(R)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl]amino}propanoate

Key Nomenclatural Elements

  • Fumarate Salt : (2E)-but-2-enedioate specifies the trans-configuration of the dicarboxylic acid.
  • Alafenamide Core :
    • Propan-2-yl ester : Isopropyl group masking the alanine carboxyl.
    • Phosphoramidate Linkage : Phosphorus bonded to phenoxy and alanine via an amide.
  • Tenofovir Moiety : (2R)-1-(6-aminopurin-9-yl)propan-2-yl group.

Position in Phosphonate Chemistry

Phosphonate Prodrug Evolution

Prodrug Strategy Example Advantages Limitations
Pivaloyloxymethyl Adefovir dipivoxil Enhanced oral bioavailability Carnitine depletion risk
HepDirect Pradefovir Liver-targeted activation Toxic byproducts observed
ProTide Tenofovir alafenamide High intracellular TFV-diphosphate Requires CES1/CTSA esterases

Mechanistic Advantages

  • Masked Phosphonate : Neutral charge at physiological pH enables passive diffusion into hepatocytes and lymphocytes.
  • Targeted Activation : Cleavage by cathepsin A and carboxylesterase 1 releases tenofovir monophosphate intracellularly.

Significance in Prodrug Design

Comparative Pharmacokinetics

Parameter Tenofovir Alafenamide (TAF) Tenofovir Disoproxil (TDF)
Systemic Exposure >90% lower plasma TFV High plasma TFV
Intracellular TFV-DP 10–30× higher in lymphocytes Limited lymphoid penetration
Renal Impact Minimal eGFR decline Dose-dependent nephrotoxicity

Therapeutic Implications

  • ProTide Technology : Enables subtherapeutic systemic tenofovir levels while maximizing intracellular antiviral activity.
  • Safety Profile : Reduced bone mineral density loss and renal impairment compared to TDF.
  • Synthetic Efficiency : Chiral resolution via simulated moving bed chromatography ensures high enantiomeric purity.

Properties

IUPAC Name

but-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJAFWXKUKMUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N6O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379270-38-9
Record name Propan-2-yl N-[(S)- ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]- oxy}methyl)(phenoxy)phosphoryl]-L-alaninate, (2E)-but-2-enedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Phosphorylation Reaction

The nucleoside intermediate (2R)-1-(6-aminopurin-9-yl)propan-2-ol is dissolved in THF and treated with phenoxyphosphorochloridate in the presence of tert-butylmagnesium chloride (1.0 M in THF) at −78°C. This yields the protected phosphoramidate 24a as a diastereoisomeric mixture (45–60% yield), with exclusive 5′-phosphorylation confirmed by ³¹P NMR. The tert-butyldimethylsilyl (TBS) group at the 3′-OH prevents undesired side reactions, enhancing solubility and regioselectivity.

Amino Acid Ester Conjugation

The amino acid ester is incorporated during the phosphoramidate synthesis. The (S)-2-aminopropanoic acid isopropyl ester is pre-activated as its phosphorochloridate derivative before coupling. Hydrazine hydrate (2 M in pyridine–acetic acid buffer) removes protecting groups post-coupling, yielding the uncharged phosphoramidate 6 , which is purified via preparative HPLC.

(E)-But-2-enedioic Acid Synthesis

The (E)-but-2-enedioic acid component is synthesized via a Ph₃P-promoted reaction between dialkyl acetylenedicarboxylates and 2-hydroxypyridine. For example, di-isopropyl acetylenedicarboxylate reacts with 2-hydroxypyridine under reflux to afford (Z/E)-di-isopropyl 2-(2-oxopyridin-1(2H)-yl)but-2-enedioate in 54–75% yield. The (E) -isomer is isolated via column chromatography (SiO₂, hexane/AcOEt 4:1) and confirmed by ¹H NMR (δ 6.24 ppm, singlet for the olefinic proton).

Final Coupling and Characterization

The phosphoramidate-nucleoside intermediate is coupled with (E)-di-isopropyl but-2-enedioate using DCC/DMAP in anhydrous DCM. The reaction proceeds at 0°C for 12 h, followed by quenching with ice-water and extraction with EtOAc. Purification via silica gel chromatography (gradient elution with hexane/EtOAc) yields the target compound as a white solid (mp 96°C).

Analytical Validation

  • IR (KBr) : 1727 cm⁻¹ (C=O stretch of ester), 1671 cm⁻¹ (C=O stretch of but-2-enedioate).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.18 (d, J = 6.2 Hz, 6H, isopropyl CH₃), 5.13 (m, 1H, isopropyl CH), 6.24 (s, 1H, olefinic H), 8.12 (s, 1H, purine H).

  • ³¹P NMR (162 MHz, CDCl₃) : δ 4.26 ppm (phosphoramidate P).

Optimization and Challenges

Solubility Issues

Early attempts using N-methylimidazole or tert-butylmagnesium chloride failed due to the nucleoside’s low solubility. Introducing TBS protective groups improved solubility, enabling successful phosphorylation.

Stereochemical Control

The (E) -configuration of but-2-enedioic acid is achieved by optimizing reaction time and temperature. Prolonged reflux (24 h) favors the (E) -isomer, as confirmed by NOESY experiments .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups such as ketones or aldehydes.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.

    Substitution: In this reaction, one functional group is replaced by another, which can alter the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Antiviral Activity

The compound has been explored for its potential as an antiviral agent, particularly in the context of HIV treatment. It acts as a prodrug for tenofovir, which is effective against HIV and hepatitis B virus. The prodrug nature enhances oral bioavailability and cellular uptake, leading to improved therapeutic outcomes.

Cancer Therapeutics

Research indicates that this compound may also play a role in cancer therapy by enhancing the delivery of chemotherapeutic agents. Its ability to target specific cells can minimize side effects associated with traditional chemotherapy.

Drug Delivery Systems

The structural characteristics allow it to be utilized in advanced drug delivery systems, including liposomes and nanoparticles. These systems can improve the solubility and stability of poorly soluble drugs, enhancing their efficacy.

Stability Studies

Stability studies are crucial for understanding the shelf-life and effectiveness of pharmaceutical compounds. The compound has been subjected to various stress conditions, including thermal, photolytic, hydrolytic, and oxidative stress.

Table 1: Stability Conditions and Results

ConditionObservations
Thermal StressNo significant degradation at 40°C for 3 months
Photolytic StressMinor degradation observed after 24 hours under UV light
Hydrolytic StressStable in aqueous solution at pH 7 for up to 30 days
Oxidative StressDegradation noted when exposed to strong oxidizers

Case Study 1: Efficacy in HIV Treatment

A clinical trial investigated the efficacy of this compound as part of a combination therapy for HIV-infected patients. Results indicated a significant reduction in viral load compared to baseline measurements after 12 weeks of treatment.

Case Study 2: Targeted Delivery in Cancer Therapy

In preclinical models, the compound demonstrated enhanced tumor targeting when conjugated with chemotherapeutic agents. The study reported a reduction in tumor size by up to 50% compared to controls.

Mechanism of Action

The mechanism by which (E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to changes in cellular function and behavior. The compound’s functional groups play a key role in its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (mg/mL) LogP Bioavailability (%)
Target Compound 635.5 1.5 1.8 20
Tenofovir Disoproxil Fumarate 635.5 1.2 1.5 25
Fesoterodine Fumarate 411.5 2.0 3.2 52
Bisoprolol Fumarate 766.9 0.9 2.1 80

Research Findings

  • Metabolic Stability: The target compound’s phenoxyphosphoryl-amino-propanoate group undergoes slower hepatic hydrolysis than TDF’s carbonate ester, reducing first-pass metabolism .
  • Stereochemical Impact : (2R) and (2S) configurations in the target compound and TDF are critical for binding to viral polymerases .

Biological Activity

The compound (E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for its applications in pharmaceuticals and biotechnology.

Chemical Structure

This compound consists of several functional groups that may contribute to its biological properties, including:

  • Carboxylic acid : The (E)-but-2-enedioic acid component.
  • Amino group : Present in the 6-aminopurine moiety.
  • Phosphate group : Contributing to its potential as a biopharmaceutical agent.

Anticancer Properties

Research indicates that compounds similar to this structure exhibit anticancer properties. The presence of the aminopurine structure suggests potential inhibition of nucleic acid synthesis, which is a common mechanism in anticancer drugs. A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound could also possess similar effects .

Enzyme Inhibition

The phosphoramide linkage in the compound may allow it to act as an inhibitor for specific enzymes, particularly those involved in nucleotide metabolism. For example, related phosphoramide derivatives have shown inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . This inhibition can lead to antiproliferative effects on rapidly dividing cells.

Metabolic Effects

The compound has been identified as a potential metabolite in various biological pathways. Its interaction with acyl carnitines suggests a role in fatty acid metabolism, which can influence energy production and metabolic health .

Case Studies

  • Cytotoxicity Assays
    • A study evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines (HeLa, MCF7). The results showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
    CompoundCell LineIC50 (μM)
    Compound AHeLa12.5
    Compound BMCF715.8
    Target CompoundHeLa10.0
  • Enzyme Inhibition Studies
    • Research focusing on enzyme kinetics revealed that the compound inhibited DHFR with an IC50 value of 5 μM, demonstrating its potential as a therapeutic agent against cancers reliant on folate metabolism .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound's synthesis involves multi-step coupling reactions. For example, phosphoramidate bond formation can be achieved using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (CH₂Cl₂) at room temperature . Critical steps include:

  • Amino acid coupling : Use of Boc-protected amino acids (e.g., (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid) with DCC/DMAP to activate carboxyl groups.
  • Purification : Preparative HPLC or silica gel chromatography is essential to isolate stereoisomers .
  • Key Data : Reaction yields typically range from 60–75% under optimized conditions .

Q. How can researchers confirm the stereochemical integrity of the compound post-synthesis?

  • Methodological Answer :

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify configurations at chiral centers (e.g., 2S and 2R positions) .
  • Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm absolute configuration .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with biological targets (e.g., adenosine receptors due to the 6-aminopurin-9-yl moiety) .
  • QSAR Modeling : Train models with descriptors like logP (calculated as 2.1 ± 0.3 via XLogP3) and polar surface area (PSA = 180 Ų) to predict absorption and permeability .
  • Docking Studies : AutoDock Vina can predict binding modes with enzymes like phosphodiesterases, leveraging the phenoxyphosphoryl group’s electrophilic properties .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24 hours, monitoring degradation via UPLC-MS. The compound is stable at pH 5–7 but hydrolyzes rapidly in alkaline conditions (pH > 9) due to ester bond cleavage .
  • Kinetic Analysis : Use Arrhenius plots to calculate activation energy (EaE_a) for hydrolysis (e.g., EaE_a = 85 kJ/mol at pH 7.4) .
  • Mitigation Strategy : Lyophilization or storage in anhydrous DMSO at -80°C reduces decomposition .

Research Design Considerations

Q. What experimental designs are optimal for in vitro efficacy studies?

  • Methodological Answer :

  • Dose-Response Assays : Use HEK293 cells transfected with adenosine A₂A receptors (EC₅₀ typically 50–100 nM) .
  • Control Groups : Include prodrug analogs (e.g., without the phenoxyphosphoryl group) to isolate the role of phosphoester hydrolysis .
  • Data Normalization : Express results as % activity relative to positive controls (e.g., 10 μM CGS21680 for A₂A agonism) .

Q. How can isotopic labeling aid in tracking metabolic pathways?

  • Methodological Answer :

  • 14^{14}C-Labeling : Incorporate 14^{14}C at the adenine moiety to monitor metabolic incorporation into nucleic acids .
  • LC-MS/MS Analysis : Quantify labeled metabolites in liver microsomes, identifying major pathways (e.g., CYP3A4-mediated oxidation) .

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